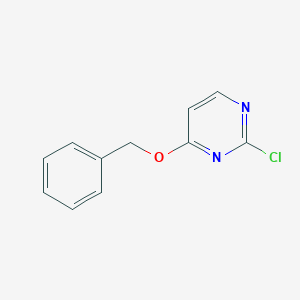
4-(Benzyloxy)-2-chloropyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(Benzyloxy)-2-chloropyrimidine derivatives often involves multi-step chemical reactions. A notable approach includes the benzylation of pyrimidinone derivatives followed by chlorination. For instance, the benzylation and nitrosation of certain pyrimidinones yield benzylated pyrimidines, illustrating the versatility of this compound in synthetic chemistry (Glidewell, Low, Marchal, & Quesada, 2003).
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-2-chloropyrimidine derivatives demonstrates significant variability in crystallography, showcasing polymorphism. For example, different forms of benzylated pyrimidinones have been observed, with variations in hydrogen bonding and pi-pi interactions contributing to their structural diversity (Glidewell, Low, Marchal, & Quesada, 2003).
Applications De Recherche Scientifique
HIV-1 Reverse Transcriptase Inhibitors : The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, derived from 2-thiouracil, provides a crucial intermediate for HIV-1 reverse transcriptase inhibitors and related compounds (Ju Xiu-lia, 2015).
Antioxidant and Radioprotective Agent : The novel pyrimidine derivative ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate exhibits potential as an antioxidant and radioprotective agent against oxidative stress (B. J. Mohan et al., 2014).
Drug Discovery : A novel method was developed for the efficient synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines, creating a library of compounds of interest in drug discovery (Jianxin Yang et al., 2005).
Unnatural Amino Acids Synthesis : The p-benzyloxybenzyloxy group effectively masks the pyrimidinone ring in synthesizing new unnatural amino acids, enabling the synthesis of new unnatural N()-Fmoc pyrimidin-4-one amino acids (Abdellatif ElMarrouni & M. Heras, 2015).
Corrosion Inhibition : Benzylidene-pyrimidin-2-yl-amine and related compounds effectively inhibit mild steel corrosion in hydrochloric acid solutions (H. Ashassi-Sorkhabi et al., 2005).
Chemical Synthesis : Chloropyrimidine derivatives, particularly polystyrene-bound ones, are useful for preparing various chemicals like carbodiimides, isothiocyanates, esters, lactones, amides, or nitriles (K. Kondo et al., 1981).
Cancer Immunotherapy : N4-benzyloxy substitution enhances the inhibitory potency of certain compounds as CD73 inhibitors, which could be useful in cancer immunotherapy (Mirko Scortichini et al., 2020).
Polymorphic Forms in Synthesis : 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one demonstrates polymorphism in its crystalline forms, important in understanding chemical properties and synthesis (C. Glidewell et al., 2003).
Molecular Synthesis Methodology : A method was developed for synthesizing 4,5,6-trichloropyrimidine-2-carbonitrile, showing the versatility of 4-(Benzyloxy)-2-chloropyrimidine in chemical synthesis (A. Kalogirou & P. Koutentis, 2020).
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds from a variety of organoboron compounds and organic halides .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-(Benzyloxy)-2-chloropyrimidine likely acts as an electrophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with the electrophilic organic group . In the transmetalation step, the organoboron compound (which acts as a nucleophile) is transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the synthesis of complex organic compounds . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis and modification of organic compounds .
Pharmacokinetics
It’s worth noting that similar compounds have been found to exhibit minimal systemic concentrations upon intravenous administration
Result of Action
The result of the action of 4-(Benzyloxy)-2-chloropyrimidine is the formation of carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This process is fundamental to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-phenylmethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGVIVLUWJDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568752 | |
| Record name | 4-(Benzyloxy)-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-chloropyrimidine | |
CAS RN |
108381-28-8 | |
| Record name | 4-(Benzyloxy)-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108381-28-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






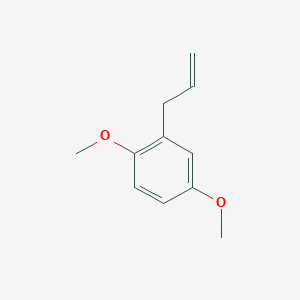
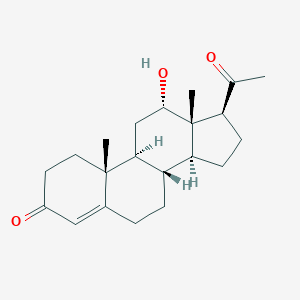
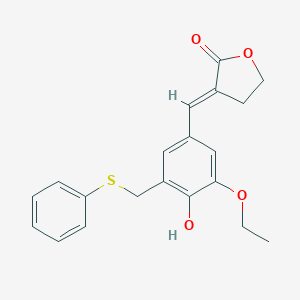
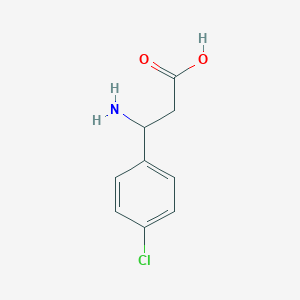

![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)

